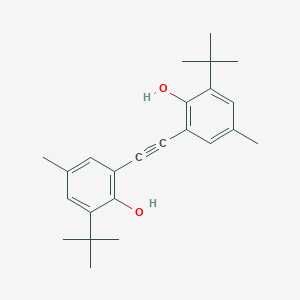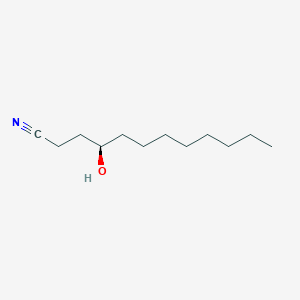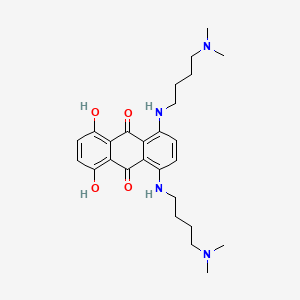
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C₁₃H₂₀O₂. It is a branched hydrocarbon with a benzene ring substituted by a 3,3-dimethoxy-2,2-dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with 3,3-dimethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as electrophilic aromatic substitution, to yield different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Diethoxy-2,2-dimethylpropyl)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
(3,3-Dimethoxy-2,2-dimethylpropyl)toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
72727-59-4 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(3,3-dimethoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clave InChI |
ONRRGZQJJNDUPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)

![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)




